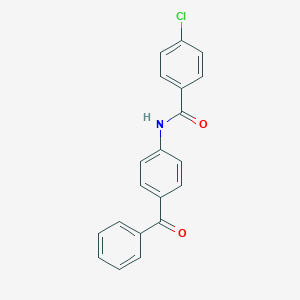
N-(4-benzoylphenyl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-benzoylphenyl)-4-chlorobenzamide, commonly known as BPN or BPNH, is a chemical compound that has been widely studied for its potential use in scientific research. BPN is a member of the benzamide family of compounds, which have been found to have a variety of biological activities. In
Wissenschaftliche Forschungsanwendungen
BPN has been found to have a variety of scientific research applications. One of the most promising areas of research is its potential use as a tool for studying the role of the endocannabinoid system in the brain. BPN has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, BPN can increase the levels of anandamide in the brain, allowing researchers to study its effects on various physiological processes.
Wirkmechanismus
The mechanism of action of BPN involves its inhibition of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid that has been found to have a variety of physiological effects, including pain relief, appetite regulation, and mood regulation. By increasing the levels of anandamide, BPN may be able to modulate these processes and provide insights into the role of the endocannabinoid system in health and disease.
Biochemische Und Physiologische Effekte
BPN has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of FAAH, BPN has been shown to have anti-inflammatory and analgesic effects. It has also been found to reduce anxiety-like behavior in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPN in lab experiments is its selectivity for FAAH inhibition. Unlike other compounds that have been found to inhibit FAAH, BPN does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the specific effects of FAAH inhibition. However, one limitation of using BPN is its relatively low potency compared to other FAAH inhibitors. This may limit its usefulness in certain experiments where higher levels of FAAH inhibition are required.
Zukünftige Richtungen
There are several future directions for research on BPN. One area of interest is its potential use as a treatment for anxiety disorders. Animal studies have shown promising results, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a tool for studying the role of the endocannabinoid system in pain regulation. By inhibiting FAAH and increasing the levels of anandamide, BPN may be able to provide insights into the mechanisms underlying pain relief. Finally, further research is needed to optimize the synthesis and purification of BPN to improve its potency and purity for use in lab experiments.
Synthesemethoden
The synthesis of BPN involves the reaction of 4-chlorobenzoic acid with 4-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BPN in high purity.
Eigenschaften
CAS-Nummer |
7461-48-5 |
|---|---|
Produktname |
N-(4-benzoylphenyl)-4-chlorobenzamide |
Molekularformel |
C20H14ClNO2 |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
N-(4-benzoylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C20H14ClNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |
InChI-Schlüssel |
JJNUFGKSMVVNIC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Andere CAS-Nummern |
7461-48-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




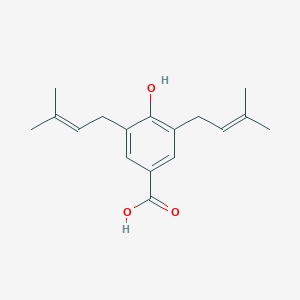
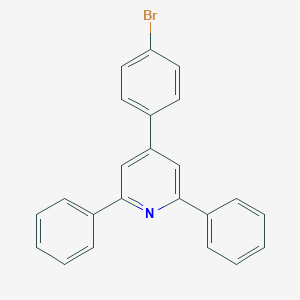
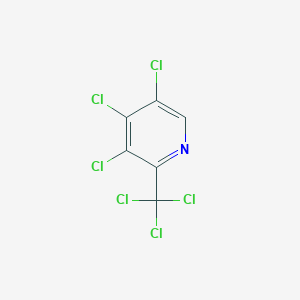

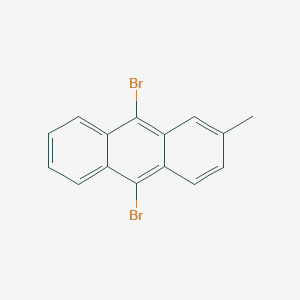
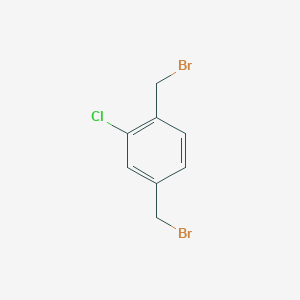
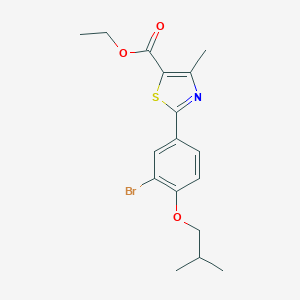
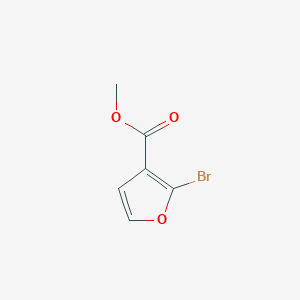
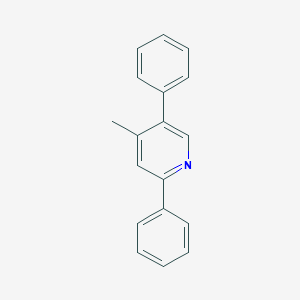
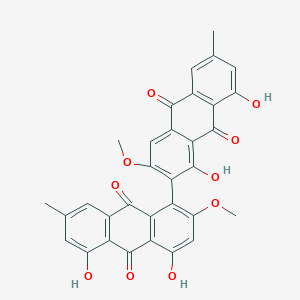
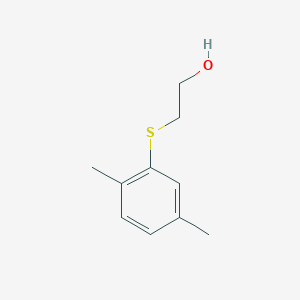
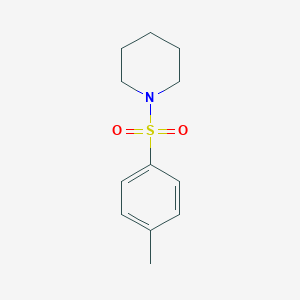
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)